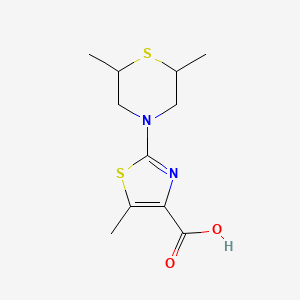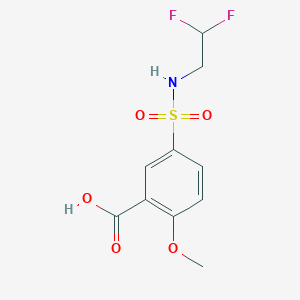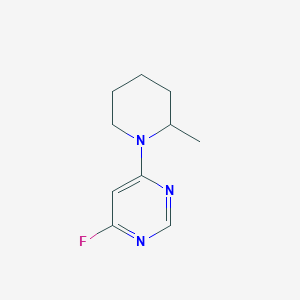
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as DMTMT, is a thiazole derivative that has gained attention for its potential use in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is believed to work by reacting with ROS and forming a fluorescent adduct. This adduct can be detected using fluorescence microscopy, allowing for the real-time detection of ROS in cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have low toxicity in cells and animals, making it a promising candidate for further study. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is its ability to detect ROS in real-time, allowing for the study of physiological and pathological processes. The compound has also been shown to have low toxicity, making it a safe candidate for further study. However, one limitation is that the compound may not be suitable for use in certain assays, as it may interfere with other fluorescent probes.
未来方向
For 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid research include further study of its mechanism of action, as well as its potential use in other areas of research, such as neuroscience and immunology. The compound may also be studied for its potential use in drug development, as it has been shown to inhibit the growth of cancer cells. Additionally, researchers may investigate the use of 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid in combination with other compounds for enhanced efficacy.
合成方法
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide. Another method involves the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or column chromatography.
科学研究应用
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS play a role in various physiological and pathological processes, and the ability to detect them in real-time can provide valuable insights into these processes. 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(2,6-dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-6-4-13(5-7(2)16-6)11-12-9(10(14)15)8(3)17-11/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNBJBTBHJCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C2=NC(=C(S2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)







![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)